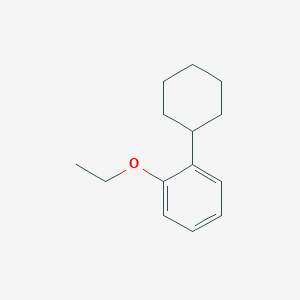
1-Cyclohexyl-2-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-ethoxybenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide in an S_N2 reaction. For instance, cyclohexanol can be converted to its alkoxide form using a strong base like sodium hydride (NaH), and then reacted with 2-bromoethoxybenzene to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine (Br_2) or nitric acid (HNO_3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of cyclohexyl-2-ethoxybenzoic acid.
Reduction: Formation of cyclohexyl-2-ethoxycyclohexane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
1-Cyclohexyl-2-ethoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-ethoxybenzene involves its interaction with molecular targets through its aromatic and ether functionalities. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the ethoxy group can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Cyclohexyl-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Cyclohexyl-2-propoxybenzene: Similar structure but with a propoxy group instead of an ethoxy group.
1-Cyclohexyl-2-butoxybenzene: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: 1-Cyclohexyl-2-ethoxybenzene is unique due to the specific combination of a cyclohexyl group and an ethoxy group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1889-30-1 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-cyclohexyl-2-ethoxybenzene |
InChI |
InChI=1S/C14H20O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |
InChI Key |
BDOBXLAYNRBGPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


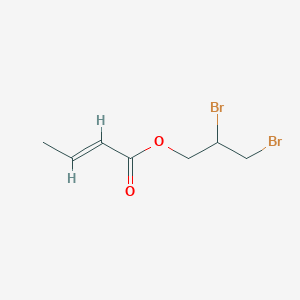


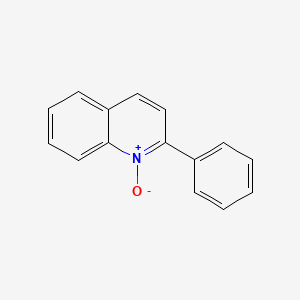
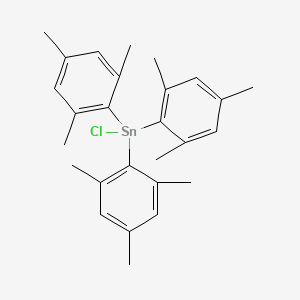


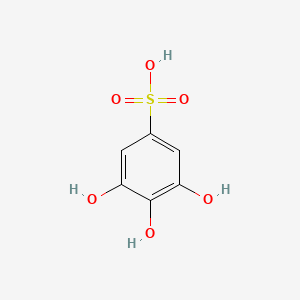
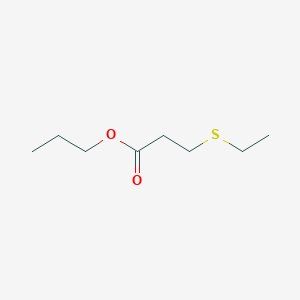
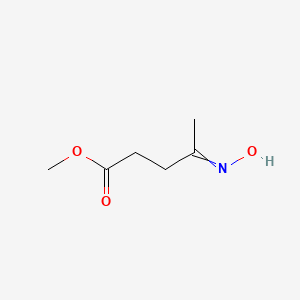
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
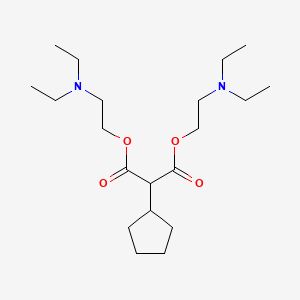
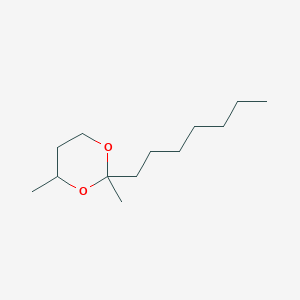
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
